



Application Notes and Protocols for SDZ 220-040 in Cell Culture

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Compound of Interest					
Compound Name:	SDZ 220-040				
Cat. No.:	B067422		Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] It acts by competing with the endogenous agonist glutamate at its binding site on the GluN2 subunit of the NMDA receptor.[2] Dysregulation of NMDA receptor activity is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases, making **SDZ 220-040** a valuable tool for in vitro studies aimed at understanding these conditions and developing novel therapeutic interventions.

These application notes provide detailed protocols for the use of **SDZ 220-040** in common cell culture-based assays, including neuroprotection and calcium imaging experiments. The provided information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal function and viability.

Data Presentation

The following table summarizes the available quantitative data for **SDZ 220-040** in various in vitro systems. It is important to note that the half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell type, assay conditions, and the specific endpoint being measured.



Parameter	Cell Line/System	Assay	Value	Reference
pKi	Mammalian NMDA Receptor	Radioligand Binding	8.5	[1]
IC50	Murine Cortical Neurons	Neuroprotection Assay (NMDA- induced toxicity)	~500 μM	
Effective Concentration	Rat Spinal Cord Slices	Inhibition of NMDA-induced MOR internalization	0.1 μΜ	[3]

Signaling Pathway

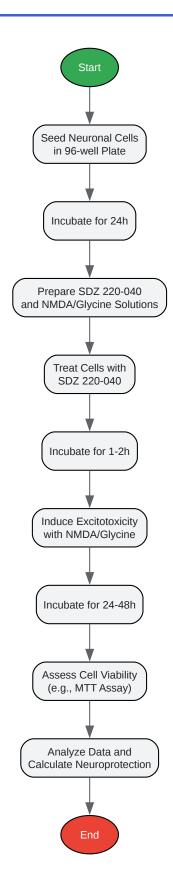
SDZ 220-040 exerts its effects by blocking the NMDA receptor, a ligand-gated ion channel. Under normal physiological conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Ca2+ into the neuron. This calcium influx is a critical second messenger that activates a cascade of downstream signaling pathways involved in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in various neurological conditions.

By competitively inhibiting glutamate binding, **SDZ 220-040** prevents the opening of the NMDA receptor channel, thereby blocking the influx of Ca2+ and inhibiting the downstream signaling events that can lead to excitotoxicity and cell death.









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